2-Amino-4-(3-fluorophenyl)butanoic acid
Overview
Description
2-Amino-4-(3-fluorophenyl)butanoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a fluorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and amination steps. The initial step involves the acylation of 3-fluorophenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting ketone is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Finally, the amino group is introduced through reductive amination using ammonia and a reducing agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors are employed to optimize reaction conditions, minimize by-products, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Condensation: Condensation reactions may involve reagents like thionyl chloride (SOCl2) or carbodiimides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and other functionalized compounds.
Scientific Research Applications
2-Amino-4-(3-fluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-4-(3-fluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorophenyl group may influence the compound's binding affinity to receptors or enzymes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Amino-4-(3-fluorophenyl)butanoic acid is structurally similar to other compounds such as 2-Amino-4-(4-fluorophenyl)butanoic acid and 2-Amino-4-(3,4-difluorophenyl)butanoic acid. its unique fluorophenyl group at the 3-position provides distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUPJVAZBFPWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291181 | |
Record name | α-Amino-3-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-80-7 | |
Record name | α-Amino-3-fluorobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225233-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-3-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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